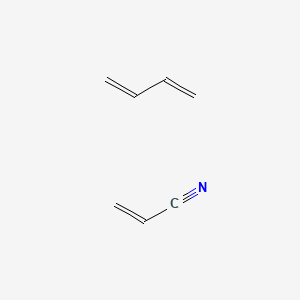

Buta-1,3-diene;prop-2-enenitrile

描述

准备方法

The preparation of Buta-1,3-diene;prop-2-enenitrile involves the polymerization of 2-propenenitrile and 1,3-butadiene followed by hydrogenation. The polymerization process typically occurs under high pressure and high temperature in the presence of a catalyst. The degree of hydrogenation is controlled to achieve the desired properties of the final product .

化学反应分析

Buta-1,3-diene;prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: This reaction can occur under high-temperature conditions, leading to the formation of oxidized products.

Reduction: The hydrogenation process itself is a reduction reaction where hydrogen is added to the polymer.

Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or ozone for oxidation, and various organic compounds for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Buta-1,3-diene;prop-2-enenitrile has numerous scientific research applications due to its unique properties:

Chemistry: It is used in the development of high-performance seals and gaskets that can withstand extreme conditions.

Biology: Its resistance to harsh chemicals makes it suitable for use in microfluidic devices for biological research.

Medicine: The compound’s durability and resistance to wear and tear make it useful in medical devices that require long-term reliability.

Industry: It is widely used in the automotive industry for manufacturing seals, gaskets, and other components that need to perform under high temperatures and pressures

作用机制

The mechanism of action of Buta-1,3-diene;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The hydrogenation process enhances the stability of the polymer, making it more resistant to degradation. This stability is crucial for its performance in high-stress environments. The molecular structure allows it to form strong bonds with other materials, providing excellent sealing and protective properties .

相似化合物的比较

Buta-1,3-diene;prop-2-enenitrile is unique compared to other similar compounds due to its enhanced stability and resistance to heat, oil, and chemicals. Similar compounds include:

Acrylonitrile-butadiene rubber: This compound is similar but lacks the hydrogenation step, making it less stable under extreme conditions.

Polybutadiene: While it shares some properties, it does not offer the same level of chemical resistance.

Styrene-butadiene rubber: This compound is used in similar applications but does not provide the same level of durability and resistance to harsh environments

生物活性

Buta-1,3-diene;prop-2-enenitrile, commonly known as acrylonitrile-butadiene rubber (Nitrile Butadiene Rubber), is a synthetic copolymer formed through the polymerization of buta-1,3-diene and prop-2-enenitrile. This compound is notable for its unique properties, including high resistance to oils, chemicals, and heat, which make it suitable for various industrial applications. However, its biological activity is less explored due to its synthetic nature.

Chemical Structure and Properties

The molecular structure of this compound consists of alternating units of buta-1,3-diene and prop-2-enenitrile. This configuration contributes to its mechanical strength and flexibility. The compound is characterized by:

| Property | Description |

|---|---|

| Molecular Formula | C₇H₉N |

| Molecular Weight | 109.15 g/mol |

| Appearance | Typically a rubbery solid |

| Solubility | Insoluble in water; soluble in organic solvents |

| Thermal Stability | High thermal stability under various conditions |

Biological Activity Overview

While this compound does not exhibit specific biological mechanisms of action typically associated with natural compounds, it has been recognized for its biocompatibility in certain applications. Its primary biological relevance arises from its use in medical devices and drug delivery systems.

Applications in Medicine

- Medical Devices : The compound's mechanical properties make it suitable for long-term implants and prosthetics.

- Drug Delivery Systems : Its chemical resistance allows for the formulation of devices that can withstand harsh environments within the body.

Research Findings

Research on this compound primarily focuses on its interactions with various substrates rather than direct biological effects. Key findings include:

- Biocompatibility Studies : Evaluations indicate that the compound is compatible with biological tissues, making it a candidate for various biomedical applications.

- Chemical Resistance : Studies have shown that this synthetic polymer exhibits excellent resistance to a variety of chemical substances including acids, alkalis, oils, and solvents.

Case Studies

Several studies illustrate the applications and properties of this compound:

- Microfluidic Devices : Research demonstrated the use of this compound in developing microfluidic devices that require materials resistant to chemical degradation.

- Automotive Industry Applications : Investigations into its use in automotive seals and gaskets highlighted its durability and performance under extreme conditions .

常见问题

Q. What are the optimal synthetic routes for preparing conjugates of buta-1,3-diene and prop-2-enenitrile?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step organic reactions. For example, prop-2-enenitrile derivatives can be synthesized via condensation reactions between benzothiazole or benzoxazole intermediates and nitrile-containing precursors. Key steps include:

- Step 1: Activation of the nitrile group using catalysts like palladium or copper-based systems (e.g., Suzuki coupling for aryl group introduction) .

- Step 2: Temperature-controlled cyclization (60–80°C) in polar solvents (e.g., dimethyl sulfoxide) to ensure regioselectivity .

- Step 3: Purification via column chromatography with silica gel and eluents like ethyl acetate/hexane mixtures to achieve >95% purity .

Critical Parameters: Solvent polarity, catalyst loading, and reaction time significantly impact yield.

Q. Which analytical techniques are most effective for characterizing buta-1,3-diene and prop-2-enenitrile derivatives?

Level: Basic

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing E/Z isomers via coupling constants) .

- 2D NMR (COSY, HSQC): Resolves complex spin systems in benzothiazole or benzoxazole derivatives .

- Mass Spectrometry (HRMS): Validates molecular formulas with <5 ppm mass accuracy .

- Infrared Spectroscopy (IR): Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .

Data Interpretation Tip: Cross-reference spectral data with computational tools (e.g., PubChem’s InChIKey) .

Q. How can researchers design experiments to study reaction mechanisms involving these compounds?

Level: Advanced

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps (e.g., hydrogen abstraction in radical reactions) .

- Computational Modeling: Apply DFT (Density Functional Theory) to map transition states and activation energies (software: Gaussian, ORCA) .

- Trapping Intermediates: Quench reactions at timed intervals and analyze intermediates via LC-MS or freeze-trapping for cryo-NMR .

Case Study: A 2024 study used in situ IR spectroscopy to track nitrile group reactivity during Pd-catalyzed coupling, revealing a two-step oxidative addition mechanism .

Q. How can contradictions in reported stability data for buta-1,3-diene derivatives be resolved?

Level: Advanced

Methodological Answer:

Conflicting stability data often arise from environmental factors. Mitigation strategies include:

- Controlled Degradation Studies: Expose compounds to UV light, humidity, or oxidants (e.g., H₂O₂) under standardized conditions .

- Statistical Meta-Analysis: Pool data from multiple studies (e.g., EPA’s SWIFT Review filters) to identify trends and outliers .

- Reproducibility Protocols: Adopt EPA’s data prioritization framework, which classifies studies based on experimental rigor (e.g., exclusion of non-peer-reviewed data) .

Example: A 2020 EPA evaluation resolved discrepancies in 1,3-butadiene toxicity by prioritizing studies with validated exposure metrics .

Q. What safety protocols are critical when handling these compounds in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact with nitriles (known irritants) .

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCN gas from nitrile degradation) .

- Emergency Procedures:

- Inhalation Exposure: Immediate relocation to fresh air; administer artificial respiration if needed .

- Spill Management: Neutralize nitriles with alkaline permanganate solutions before disposal .

Regulatory Compliance: Follow OSHA guidelines and EPA risk evaluation frameworks for occupational exposure limits .

Q. How can researchers optimize reaction yields in multi-step syntheses of prop-2-enenitrile derivatives?

Level: Advanced

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables (e.g., solvent, temperature, catalyst ratio). A 2025 study achieved 87% yield by optimizing DMSO volume (15 mL/g substrate) and Pd(OAc)₂ loading (2 mol%) .

- In-line Monitoring: Implement PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

- Workup Strategies: Employ liquid-liquid extraction (e.g., dichloromethane/water) to remove unreacted starting materials before crystallization .

Q. What computational tools are recommended for predicting the physicochemical properties of these compounds?

Level: Advanced

Methodological Answer:

- PubChem: Access experimental data (e.g., boiling points, solubility) for benchmarking computational predictions .

- COSMO-RS: Predicts solubility parameters and partition coefficients via quantum-chemical calculations .

- Molecular Dynamics (MD): Simulates bulk phase behavior (e.g., diffusion coefficients in solvents) using GROMACS .

Validation: Cross-check predictions with NIST Chemistry WebBook data (e.g., phase change enthalpies) .

Q. How should researchers address discrepancies in biological activity data for nitrile-containing compounds?

Level: Advanced

Methodological Answer:

- Dose-Response Reassessment: Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Cell Line Validation: Use ATCC-certified cell lines and include positive controls (e.g., doxorubicin for cytotoxicity assays) .

- Meta-Analysis Tools: Apply PRISMA guidelines to systematically evaluate literature and exclude studies with unverified purity (>95%) .

Q. Table 1: Key Reaction Conditions for Prop-2-enenitrile Derivatives

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Condensation | CuI | DMF | 80°C | 75 | |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 60°C | 82 | |

| Cyclization | None | DMSO | RT | 68 |

属性

IUPAC Name |

buta-1,3-diene;prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6.C3H3N/c1-3-4-2;1-2-3-4/h3-4H,1-2H2;2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXGQCSETZTARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=C.C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72869-34-2, 106974-61-2, 68910-08-7, 68891-47-4, 9003-18-3, 68683-29-4, 106974-60-1, 118578-02-2, 68891-46-3, 88254-10-8, 106930-79-4 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, carboxy-terminated, 2-hydroxyethyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72869-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydroxy-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68910-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile-butadiene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68683-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106974-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 4-[(5-amino-4-methylpentyl)amino]-1-cyano-1-methyl-4-oxobutyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118578-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68891-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88254-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106930-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white or tan solid with a mild odor like rubber; [Zeon Chemicals MSDS], Caramel-colored viscous liquid with a slight odor; [Emerald Performance Materials MSDS], Liquid with a mild amine odor; [Scientific Polymer Products MSDS] | |

| Record name | 1,3-Butadiene, polymer with 2-propenenitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10661 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CTBN | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12081 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19680 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68683-29-4, 68891-47-4, 9003-18-3, 68891-46-3, 88254-10-8 | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-((2-(1-piperazinyl)ethyl)amino)butyl-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-((1-oxo-2-propen-1-yl)oxy)propyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068891474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 3-carboxy-1-cyano-1-methylpropyl-terminated, 2-hydroxy-3-[(1-oxo-2-propen-1-yl)oxy]propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, 1-cyano-1-methyl-4-oxo-4-[[2-(1-piperazinyl)ethyl]amino]butyl-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.385 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile, polymer with 1,3-butadiene, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPENENITRILE, POLYMER WITH 1,3-BUTADIENE, 3-CARBOXY-1-CYANO-1-METHYLPROPYL-TERMINATED | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrierter Acrylnitril-butadienkautschuk | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。